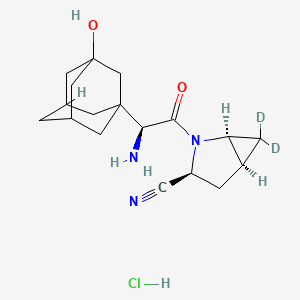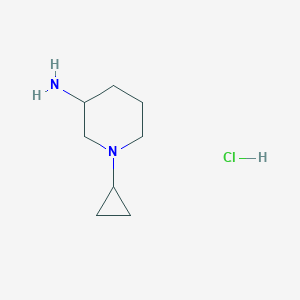oxolan-2-one](/img/structure/B13850165.png)
(3S,4S)-3,4-bis[(3-hydroxyphenyl)methyl](2,3,5-13C3)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-3,4-bis(3-hydroxyphenyl)methyloxolan-2-one: is a complex organic compound characterized by its unique stereochemistry and isotopic labeling. This compound features two hydroxyphenyl groups attached to a substituted oxolanone ring, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-3,4-bis(3-hydroxyphenyl)methyloxolan-2-one typically involves multi-step organic reactions. The process begins with the preparation of the oxolanone ring, followed by the introduction of the hydroxyphenyl groups. Common reagents used in these steps include organometallic compounds, protecting groups, and catalysts to ensure stereoselectivity and yield optimization.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high purity and consistency, which are crucial for its applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, converting the hydroxy groups to corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyphenyl groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenyl derivatives.
Substitution: Halogenated phenyl compounds and substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecules and natural product analogs.
Biology: In biological research, it serves as a probe for studying enzyme mechanisms and metabolic pathways due to its isotopic labeling.
Industry: Used in the synthesis of advanced materials and polymers with specific properties.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The isotopic labeling allows for detailed mechanistic studies using techniques like NMR spectroscopy and mass spectrometry.
Comparación Con Compuestos Similares
- (3S,4R)-4-(3-Hydroxybenzyl)-3-[(S)-hydroxy(3-hydroxyphenyl)methyl]dihydro-2(3H)-furanone
- (3S,4S,5S,6R)-2-(Hydroxymethyl)-6-indol-1-yloxane-3,4,5-triol
Uniqueness: The unique stereochemistry and isotopic labeling of (3S,4S)-3,4-bis(3-hydroxyphenyl)methyloxolan-2-one distinguish it from other similar compounds. These features enhance its utility in mechanistic studies and applications requiring precise structural information.
Propiedades
Fórmula molecular |
C18H18O4 |
|---|---|
Peso molecular |
301.31 g/mol |
Nombre IUPAC |
(3S,4S)-3,4-bis[(3-hydroxyphenyl)methyl](2,3,5-13C3)oxolan-2-one |
InChI |
InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1/i11+1,17+1,18+1 |
Clave InChI |
HVDGDHBAMCBBLR-UMWANTILSA-N |
SMILES isomérico |
[13CH2]1[C@H]([13C@@H]([13C](=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
SMILES canónico |
C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



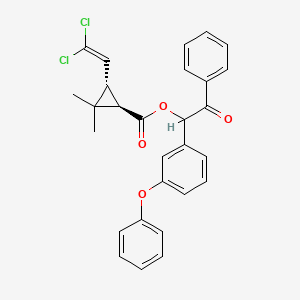

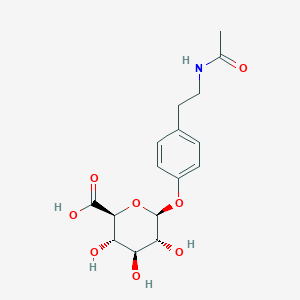
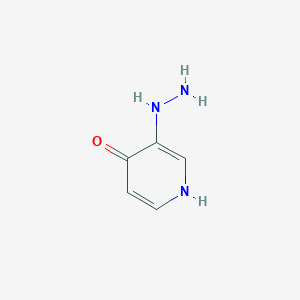
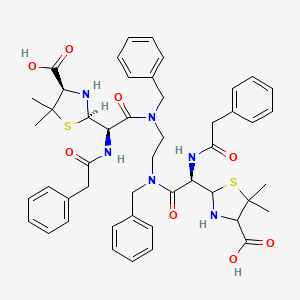
![(2S,3S,4S,5R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13850119.png)
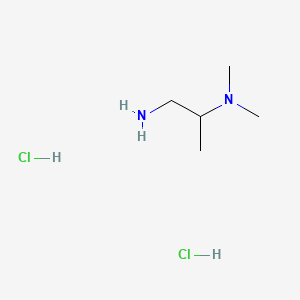
![5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13850142.png)


